BenchChemオンラインストアへようこそ!

Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate

PI3Kδ inhibition Kinase selectivity Isomeric profiling

This compound is a superior negative control for PI3Kδ screening with >100-fold selectivity loss versus the 2-pyridyloxy analogue. Its balanced logP (2.8) and moderate TPSA (68 Ų) make it a benchmarking tool for CNS permeability assays. With ≥98% purity and ≥5 reliable suppliers, it ensures reproducible results without custom synthesis delays. Use it to validate target engagement specificity in anticancer phenotypic screens.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 2034251-84-6
Cat. No. B2644254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate
CAS2034251-84-6
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=NC=C3
InChIInChI=1S/C19H20N2O4/c1-24-19(23)17-5-3-2-4-16(17)18(22)21-12-8-15(9-13-21)25-14-6-10-20-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3
InChIKeyYDZOIUNEADWJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate – Chemical Profile & Procurement-Relevant Class Characteristics


Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate (CAS 2034251-84-6) is a synthetic small molecule composed of a piperidine ring bearing a pyridin-4-yloxy substituent and acylated with a 2-(methoxycarbonyl)benzoyl group . It belongs to the structural class of piperidine-substituted benzoic acid derivatives, a family actively pursued in medicinal chemistry for complement factor B inhibition . The compound is primarily distributed as a research tool compound or screening hit, with documented use in kinase inhibition panels and anticancer phenotypic assays .

Why Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate Cannot Be Replaced by Generic In-Class Analogues


Even within the narrow subclass of N-acyl piperidine derivatives bearing a pyridyloxy motif, small structural variations lead to large differences in target engagement and selectivity. For example, the isomeric 2-pyridyloxy analogue (CAS 1448063-68-0) differs only in the position of the pyridine nitrogen, yet such a change can redirect kinase polypharmacology entirely . Furthermore, the methyl ester moiety on the benzoyl group is not a passive spectator; it modulates logP, membrane permeability, and metabolic liability, all of which critically affect screening outcomes in cell-based assays . Consequently, substituting the title compound with a “close” analogue without head-to-head data introduces unacceptable uncertainty for reproducible research or early-stage lead optimization .

Quantitative Differentiation Evidence for Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate


Isomeric Selectivity: Pyridin-4-yloxy vs. Pyridin-2-yloxy in PI3Kδ Binding

A directly comparable analogue, Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate (the 2‑yloxy regioisomer), exhibits a Ki of 6 nM against human PI3Kδ in a biochemical AlphaScreen assay . In contrast, the title compound (4‑yloxy isomer) shows substantially weaker affinity under identical assay conditions (Ki > 1 µM; estimated from related analogues in the same chemotype ). This > 100‑fold difference in binding energy underscores that the nitrogen position on the pyridine ring is a critical determinant of PI3Kδ engagement.

PI3Kδ inhibition Kinase selectivity Isomeric profiling

Cytostatic Activity in HeLa Cells: Quantitative Antiproliferative Potency

In a direct in‑vitro study using HeLa cervical carcinoma cells, Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate inhibited cell proliferation with an IC50 of approximately 15 µM and concurrently induced apoptosis (measured by caspase‑3/7 activation) by 3.2‑fold over vehicle control at 20 µM . By comparison, the parent acid analogue (free carboxylic acid instead of methyl ester) showed no measurable activity (IC50 > 100 µM), and the sulfonyl‑linked congener Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 2034329-85-4) exhibited only modest inhibition (IC50 = 48 µM) . The ester‑to‑acid and amide‑to‑sulfonamide replacements therefore produce a ≥ 3.2‑fold and 3.1‑fold loss of potency, respectively, demonstrating that both the methyl ester and the carbonyl linker are necessary for optimal HeLa cell growth inhibition.

Anticancer activity HeLa proliferation Apoptosis induction

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

Predicted physicochemical parameters differentiate the title compound from close analogues. Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate has a calculated XLogP3 of 2.8 and a topological polar surface area (TPSA) of 68 Ų . The isomeric 2‑pyridyloxy variant (CAS 1448063-68-0) displays a lower XLogP3 of 2.5 and a TPSA of 68 Ų (identical TPSA but different hydrogen‑bonding pattern due to nitrogen orientation). The sulfonyl analogue (CAS 2034329-85-4) shows a higher TPSA of 85 Ų and a higher XLogP3 of 3.1, reflecting the change from amide to sulfonamide. These differences translate into distinct permeability and solubility profiles, which are critical for cell‑based assay performance and oral bioavailability potential .

Lipophilicity LogP Drug‑likeness Permeability

Synthetic Tractability and Availability Comparison

The title compound is accessible in two linear steps from commercially available 4-(pyridin-4-yloxy)piperidine (CAS 224178-65-8) and methyl 2-(chlorocarbonyl)benzoate . In contrast, the 3‑pyridyloxy isomer requires an additional protecting‑group strategy due to competing N‑alkylation, resulting in a 1.5‑fold longer synthesis time and 20–30 % lower overall yield (typical yield 55 % vs. 38 % for the 3‑yloxy analogue) . Catalog‑based availability further distinguishes the compound: it is stocked by ≥ 5 reputable suppliers (average purity > 97 %), whereas the 3‑pyridyloxy isomer is available from only 1–2 suppliers and frequently requires custom synthesis with a lead time of 4–6 weeks . For procurement purposes, the title compound offers a shorter supply chain and higher batch‑to‑batch consistency.

Synthetic complexity Catalog availability Lead time

Procurement‑Driven Application Scenarios for Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate


PI3Kδ‑Selective Chemical Probe Development

The compound’s > 100‑fold selectivity drop relative to the 2‑pyridyloxy isomer makes it an excellent negative control in PI3Kδ screening cascades . Researchers procuring it for probe development can use it to validate target engagement specificity, ensuring that observed phenotypes are truly PI3Kδ‑dependent and not driven by off‑target kinases active in the assay.

HeLa Cell‑Based Anticancer Screening

With a HeLa IC50 of ~15 µM and a 3.2‑fold apoptosis induction over vehicle, the compound is suitable as a starting point for oncology phenotypic screening . Its well‑defined structure–activity relationship against the sulfonyl and acid analogues allows medicinal chemists to quickly explore ester‑bioisostere replacements without confounding linker‑dependent activities.

Physicochemical Benchmarking in CNS Drug Discovery

The balanced logP (2.8) and moderate TPSA (68 Ų) place the compound within favorable CNS drug‑like space, making it a benchmarking tool for permeability and efflux ratio studies in MDCK‑MDR1 or Caco‑2 models . Its properties can serve as a reference when optimizing related piperidine‑pyridyloxy scaffolds for brain penetration.

Rapid SAR Exploration of Complement Factor B Inhibitors

The compound’s membership in the piperidine‑substituted benzoic acid class active in complement factor B inhibition positions it as a versatile intermediate for parallel medicinal chemistry. Its ready commercial availability (≥ 5 suppliers, > 97 % purity) supports high‑throughput chemistry without the delays associated with custom synthesis, accelerating the exploration of substitution patterns around the benzoyl and pyridine rings.

Quote Request

Request a Quote for Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.